molecular formula C24H25N5O2 B271881 N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-phenylethanamine

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-phenylethanamine

Cat. No. B271881
M. Wt: 415.5 g/mol
InChI Key: MTVFOVQOCIHFDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-phenylethanamine, commonly known as EHT 5372, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

EHT 5372 is a selective and potent inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that plays a key role in the regulation of intracellular signaling pathways in the brain. PDE10A is involved in the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in the brain. By inhibiting PDE10A, EHT 5372 increases the levels of cAMP and cGMP, leading to increased neuronal activity and improved cognitive function.
Biochemical and Physiological Effects:
Studies have shown that EHT 5372 improves cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. The compound has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. EHT 5372 has a good safety profile and does not produce significant side effects at therapeutic doses.

Advantages and Limitations for Lab Experiments

One of the main advantages of EHT 5372 is its selectivity for PDE10A, which reduces the risk of off-target effects. The compound is also stable and can be easily synthesized in large quantities. However, one limitation of EHT 5372 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on EHT 5372. One area of interest is the potential use of the compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more potent and selective PDE10A inhibitors based on the structure of EHT 5372. Finally, the use of EHT 5372 in combination with other drugs or therapies could also be explored to enhance its therapeutic effects.
In conclusion, EHT 5372 is a promising compound with potential applications in various fields. The compound's selectivity for PDE10A and its neuroprotective and anti-inflammatory effects make it a potential candidate for the treatment of neurodegenerative diseases and pain. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of EHT 5372.

Synthesis Methods

The synthesis of EHT 5372 involves a multi-step process that begins with the reaction of 4-hydroxybenzyl alcohol with ethyl 3-bromopropionate to form 3-ethoxy-4-(4-hydroxybenzyl)butanoic acid ethyl ester. This intermediate compound is then reacted with sodium azide to form the corresponding tetrazole. The final step involves the reaction of the tetrazole with 4-(chloromethyl)phenylacetonitrile to form EHT 5372.

Scientific Research Applications

EHT 5372 has potential applications in various fields, including neuroscience, pharmacology, and drug discovery. The compound has been shown to have neuroprotective effects, and it has been suggested that it could be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. EHT 5372 has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.

properties

Product Name

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-phenylethanamine

Molecular Formula

C24H25N5O2

Molecular Weight

415.5 g/mol

IUPAC Name

N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-2-phenylethanamine

InChI

InChI=1S/C24H25N5O2/c1-2-30-23-17-20(18-25-16-15-19-9-5-3-6-10-19)13-14-22(23)31-24-26-27-28-29(24)21-11-7-4-8-12-21/h3-14,17,25H,2,15-16,18H2,1H3

InChI Key

MTVFOVQOCIHFDS-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNCCC2=CC=CC=C2)OC3=NN=NN3C4=CC=CC=C4

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCCC2=CC=CC=C2)OC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.